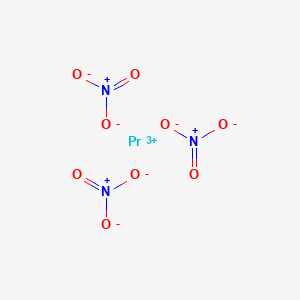

Praseodymium(3+) trinitrate

Vue d'ensemble

Description

Praseodymium(3+) trinitrate, also known as praseodymium(III) nitrate, is an inorganic compound with the chemical formula Pr(NO₃)₃. It is commonly found as a hexahydrate, Pr(NO₃)₃·6H₂O. This compound is a green crystalline salt that is highly soluble in water and other polar solvents such as alcohols, amines, ethers, and acetonitrile . This compound is used in various industrial and scientific applications due to its unique optical and electrical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium(3+) trinitrate can be synthesized by reacting praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{HNO}_3 \rightarrow 2 \text{Pr(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete dissolution of praseodymium oxide and formation of the nitrate salt .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving praseodymium oxide in concentrated nitric acid. The resulting solution is then evaporated to obtain the crystalline hexahydrate form. The purity of the compound is often enhanced through recrystallization processes .

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium(3+) trinitrate undergoes various chemical reactions, including:

Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to praseodymium(II) compounds using suitable reducing agents.

Substitution: The nitrate ions can be substituted with other anions in exchange reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Reactions with other metal salts or acids can lead to the formation of different praseodymium compounds.

Major Products Formed:

Oxidation: Higher oxidation state praseodymium compounds.

Reduction: Praseodymium(II) compounds.

Substitution: Various praseodymium salts depending on the substituting anion.

Applications De Recherche Scientifique

Praseodymium(3+) trinitrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of praseodymium(3+) trinitrate involves its interaction with molecular targets and pathways in various applications:

Catalysis: Acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.

Photodynamic Therapy: In photodynamic cancer therapy, this compound-based nanocomposites generate reactive oxygen species upon exposure to UV light, leading to the destruction of cancer cells.

Electronic Components: In electronic applications, its high dielectric constant and refractive index improve the performance of devices such as capacitors and memory storage.

Comparaison Avec Des Composés Similaires

Praseodymium(3+) trinitrate can be compared with other similar compounds, such as:

Neodymium(3+) nitrate (Nd(NO₃)₃): Similar in structure and properties but with different optical and magnetic characteristics.

Cerium(3+) nitrate (Ce(NO₃)₃): Known for its catalytic properties and use in oxidation reactions.

Lanthanum(3+) nitrate (La(NO₃)₃): Used in similar applications but with distinct electronic properties.

Uniqueness: this compound is unique due to its specific optical and electrical properties, making it highly desirable in the electronics industry and for specialized scientific research applications .

Propriétés

IUPAC Name |

praseodymium(3+);trinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Pr/c3*2-1(3)4;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWECOPREQNXXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890656 | |

| Record name | Praseodymium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-80-5 | |

| Record name | Praseodymium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.